

Application Notes: Musk Ketone in Gastric Cancer Research

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Compound Focus: Musk ketone

CAS No.: 81-14-1

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1. Anti-Proliferative and Apoptotic Effects Musk ketone exhibits significant antiproliferative effects on gastric cancer (GC) cells. Studies on AGS and HGC-27 cell lines show that **musk ketone** inhibits cell viability in a dose-dependent manner, with **IC50 values of 4.2 μ M for AGS cells and 10.06 μ M for HGC-27 cells** after 48 hours of treatment [1]. Beyond reducing viability, **musk ketone** also significantly suppresses long-term colony-forming ability [1]. Treatment induces cell cycle arrest and apoptosis, evidenced by increased levels of cleaved caspase-3, a key executioner protease in the apoptotic pathway [1].

2. Mechanism of Action: Downregulation of SORBS2 The anticancer activity of **musk ketone** in GC cells is partly mediated by downregulating **sorbin and SH3 domain containing 2 (SORBS2)** [1]. Microarray data, RT-qPCR, and western blotting confirmed that **musk ketone** represses SORBS2 expression at both mRNA and protein levels. Functional validation demonstrated that SORBS2 knockdown inhibits GC cell proliferation and colony formation, while SORBS2 silencing reduces the antiproliferative effects of **musk ketone** [1].

Experimental Protocols

Protocol 1: Determination of IC50 in Gastric Cancer Cells

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of **musk ketone** in GC cell lines using a Cell Counting Kit-8 (CCK-8) assay [1].

- **Key Materials**

- **Cell Lines:** Human gastric cancer cells (e.g., AGS, HGC-27).
- **Test Compound: Musk ketone** (purity $\geq 98\%$), prepare a stock solution in DMSO and further dilute in cell culture medium [1] [2].
- **Reagents:** Cell Counting Kit-8 (CCK-8), cell culture medium, DMSO.

- **Procedure**

- **Cell Seeding:** Seed AGS and HGC-27 cells in triplicate in 96-well plates at a density of 2,000 cells per well in 100 μL of culture medium.
- **Compound Treatment:** After cell attachment, treat cells with a series of **musk ketone** concentrations (e.g., 0, 0.0031, 0.031, 0.31, 3.1, 31 μM) [1].
- **Incubation:** Incubate the cells for 48 hours at 37°C with 5% CO_2 .
- **Viability Assay:** Add 10 μL of CCK-8 solution directly to each well. Incubate the plate for 3 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability for each concentration. Plot viability against the logarithm of **musk ketone** concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Colony Formation Assay

This protocol assesses the long-term clonogenic survival of GC cells after **musk ketone** treatment [1].

- **Procedure**

- **Cell Seeding:** Seed 1,000 AGS or HGC-27 cells per well into 6-well plates.
- **Treatment:** Incubate cells with the desired concentration of **musk ketone** (e.g., IC50 value) or vehicle control. Refresh the medium containing the compound every 3-4 days.
- **Culture and Fixation:** Culture the cells for 7 days until visible colonies form. Wash colonies with PBS, fix with 100% methanol for 15 minutes at room temperature, and then stain with 0.2% crystal violet solution for 30 minutes [1].
- **Colony Counting:** Manually count the number of colonies (defined as >50 cells) or use imaging software for analysis.

Protocol 3: Analysis of Apoptosis by Western Blotting

This protocol detects apoptosis induction by analyzing cleaved caspase-3 protein levels [1].

- **Procedure**

- **Cell Treatment and Lysis:** Treat AGS and HGC-27 cells with **musk ketone** at their respective IC50 concentrations for 48 hours. Harvest cells and lyse them using RIPA buffer to extract total protein.
- **Protein Quantification and Separation:** Determine protein concentration using a BCA assay. Separate 30 µg of total protein per lane by 12% SDS-PAGE.
- **Membrane Transfer and Blocking:** Transfer proteins to a PVDF membrane. Block the membrane with 5% skimmed milk for 2 hours at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., cleaved caspase-3, caspase-3, GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 2 hours at room temperature [1].
- **Detection:** Visualize protein bands using a chemiluminescent substrate and an imaging system. An increased ratio of cleaved caspase-3 to full-length caspase-3 indicates apoptosis induction.

Quantitative Data Summary

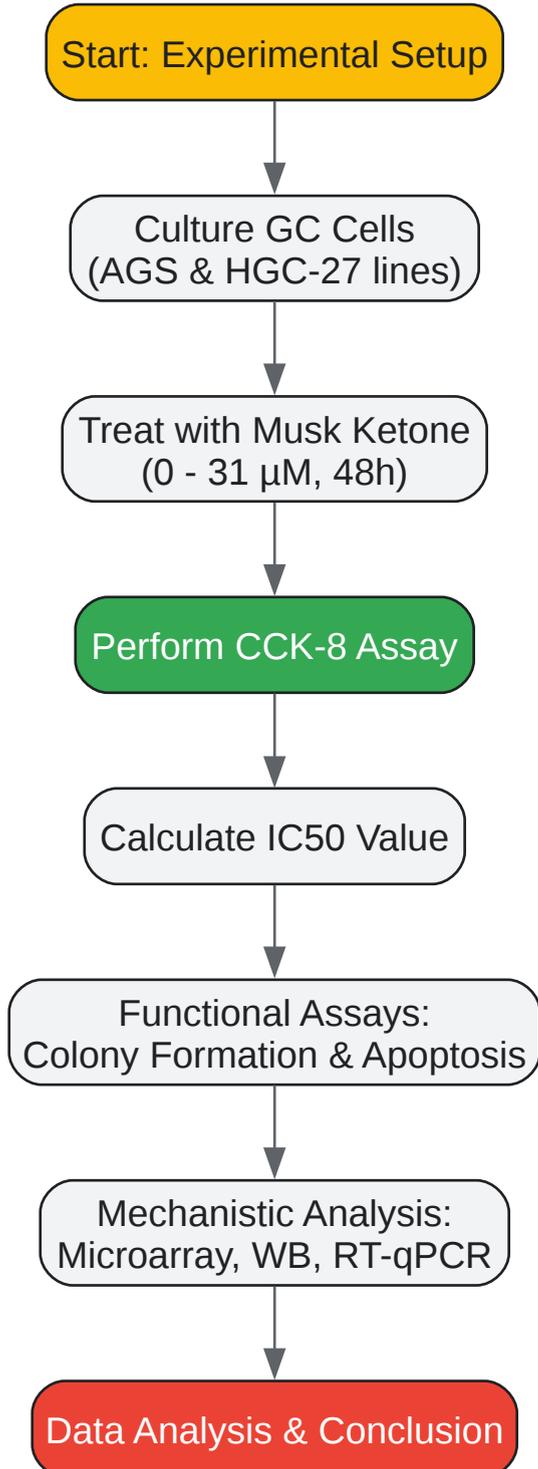
Table 1: Summary of **Musk Ketone** Effects on Gastric Cancer Cells [1]

Parameter	AGS Cells	HGC-27 Cells
IC50 Value	4.2 µM	10.06 µM
Proliferation Inhibition	Significant suppression	Significant suppression
Colony Formation Inhibition	Significant suppression	Significant suppression
Apoptosis Induction	Increased cleaved caspase-3	Increased cleaved caspase-3
SORBS2 Downregulation	Confirmed (mRNA & protein)	Confirmed (mRNA & protein)

Experimental Workflow and Mechanism of Action

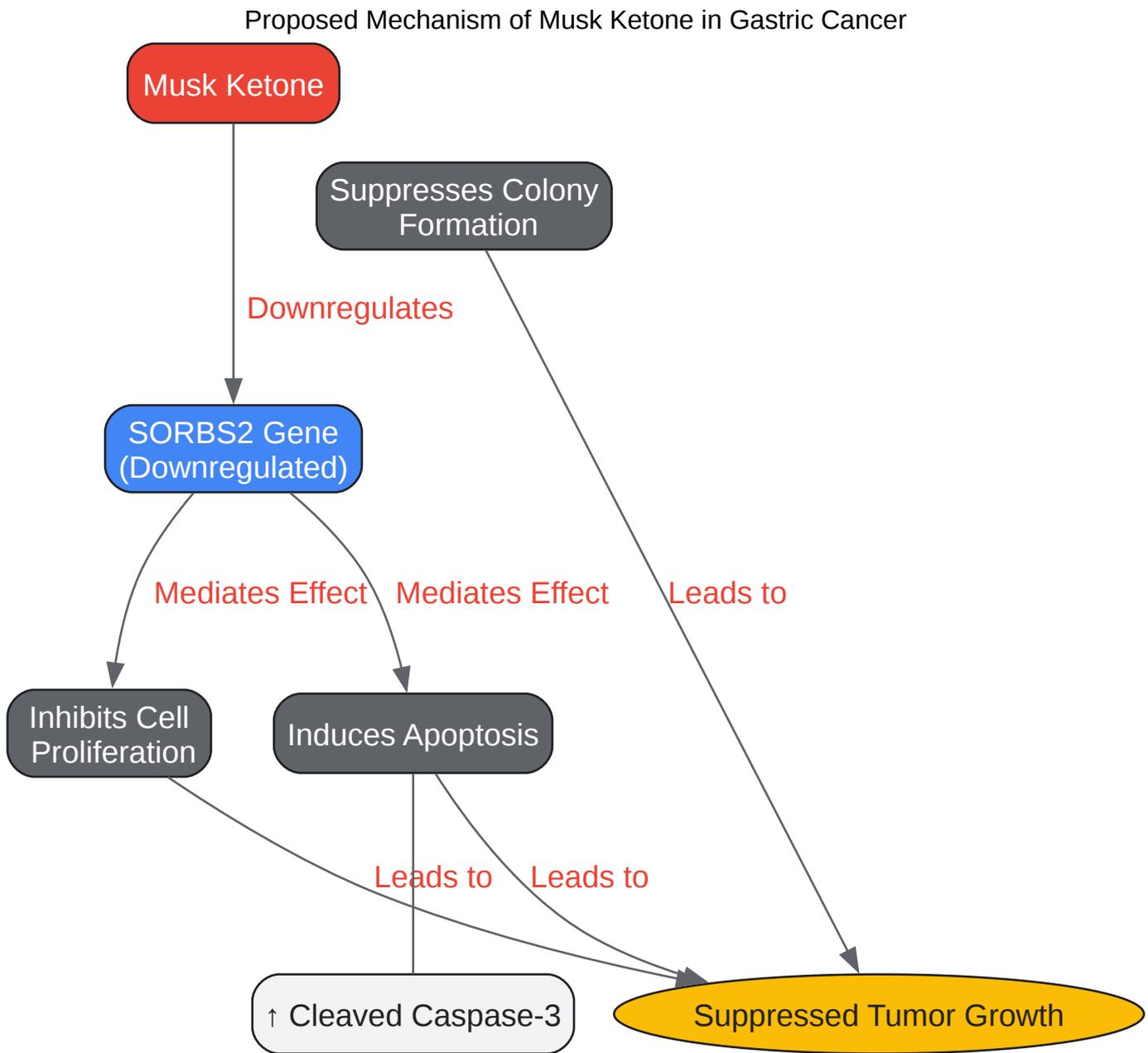
The following diagrams visualize the experimental workflow for evaluating **musk ketone** and its proposed mechanism of action in gastric cancer cells.

Musk Ketone Experimental Workflow



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Diagram 1: Experimental workflow for evaluating **musk ketone** effects in gastric cancer cells.



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Diagram 2: Proposed molecular mechanism of **musk ketone** action involving SORBS2 downregulation.

Key Takeaways for Researchers

- **Consistent Effects:** **Musk ketone** consistently inhibits growth and induces apoptosis across multiple GC cell lines, though with varying potency (different IC50 values) [1].
- **Key Pathway:** SORBS2 is a critical target; monitoring its expression is essential for mechanistic studies [1].
- **Broader Context:** While this review focuses on GC, **musk ketone** also exhibits anticancer activity in other epithelial cancers like lung and breast cancer, suggesting a potentially broader application [3].

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